Cas no 65868-63-5 (Tert-butyl 6-bromohexanoate)
Tert-butyl 6-bromohexanoate Chemical and Physical Properties
Names and Identifiers
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- Hexanoic acid, 6-bromo-, 1,1-dimethylethyl ester
- tert-butyl 6-bromohexanoate
- 1,1-dimethylethyl-6-bromohexanoate
- 6-bromohexanoic acid tert-butyl ester
- ester t-butylique de l'acide 6-bromo hexanoieque
- t-butyl 6-bromohexanoate
- tert-butyl-6-bromohexanoate
- t-butyl-6-bromohexanoate
- PSELCIMQRLODQE-UHFFFAOYSA-N
- 6-bromohexanoic acid-tert-butyl ester
- 6-Bromo-hexanoic acid tert-butyl ester
- SY246620
- AS-54550
- EN300-6486862
- SCHEMBL719265
- 65868-63-5
- MFCD00457120
- Tert-butyl6-bromohexanoate
- s11937
- AKOS016033303
- A913880
- DTXSID40468428
- CS-0062724
- DB-344249
- Tert-butyl 6-bromohexanoate
-
- MDL: MFCD00457120
- Inchi: 1S/C10H19BrO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3
- InChI Key: PSELCIMQRLODQE-UHFFFAOYSA-N
- SMILES: BrCCCCCC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 250.05700
- Monoisotopic Mass: 250.05684 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 251.16
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3
Experimental Properties
- PSA: 26.30000
- LogP: 3.28340
Tert-butyl 6-bromohexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP745-250mg |
Tert-butyl 6-bromohexanoate |
65868-63-5 | 95% | 250mg |
1147CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP745-100mg |
Tert-butyl 6-bromohexanoate |
65868-63-5 | 95% | 100mg |
496CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31765-1g |
tert-Butyl 6-bromohexanoate |
65868-63-5 | 95% | 1g |
¥30.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31765-100mg |
tert-Butyl 6-bromohexanoate |
65868-63-5 | 95% | 100mg |
¥15.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31765-250mg |
tert-Butyl 6-bromohexanoate |
65868-63-5 | 95% | 250mg |
¥20.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31765-25g |
tert-Butyl 6-bromohexanoate |
65868-63-5 | 95% | 25g |
¥355.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31765-5g |
tert-Butyl 6-bromohexanoate |
65868-63-5 | 95% | 5g |
¥125.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B914703-250mg |
tert-Butyl 6-bromohexanoate |
65868-63-5 | 97% | 250mg |
¥574.20 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP745-1g |
Tert-butyl 6-bromohexanoate |
65868-63-5 | 95% | 1g |
1328.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP745-200mg |
Tert-butyl 6-bromohexanoate |
65868-63-5 | 95% | 200mg |
441.0CNY | 2021-07-14 |
Tert-butyl 6-bromohexanoate Suppliers
Tert-butyl 6-bromohexanoate Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Tert-butyl 6-bromohexanoate
Tert-butyl 6-bromohexanoate (CAS No. 65868-63-5): A Versatile Intermediate in Modern Chemical Synthesis
Tert-butyl 6-bromohexanoate, identified by its CAS number 65868-63-5, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This ester derivative, characterized by a branched alkyl group and a brominated side chain, has garnered attention due to its utility as an intermediate in the synthesis of various bioactive molecules. The structural features of Tert-butyl 6-bromohexanoate make it a valuable building block for the development of novel drugs, agrochemicals, and specialty chemicals.
The compound's molecular structure consists of a hexanoic acid backbone substituted with a bromine atom at the sixth carbon position and an isobutyl ester group at the carboxyl end. This configuration imparts unique reactivity, enabling it to participate in a wide range of chemical transformations. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, Tert-butyl 6-bromohexanoate has found applications in the synthesis of pharmacologically relevant compounds. For instance, its incorporation into heterocyclic frameworks has been explored for the development of antimicrobial and anti-inflammatory agents. The ester functionality allows for facile hydrolysis or transesterification, providing synthetic chemists with flexibility in modifying the compound's properties. Additionally, the branched isobutyl group contributes to improved solubility and metabolic stability in drug candidates.
One notable area where Tert-butyl 6-bromohexanoate has made significant contributions is in the field of peptide mimetics. The brominated side chain can be selectively modified via palladium-catalyzed reactions to introduce diverse functional groups, enabling the creation of peptidomimetics with enhanced bioavailability and reduced immunogenicity. These peptidomimetics are being investigated for their potential in treating neurological disorders, cancer, and infectious diseases.
The compound's role in material science is also noteworthy. Researchers have leveraged Tert-butyl 6-bromohexanoate to develop novel polymers and coatings with tailored properties. Its incorporation into polymer backbones enhances thermal stability and mechanical strength, making it suitable for high-performance materials used in aerospace and automotive industries. Furthermore, its reactivity allows for the creation of conductive polymers, which are essential for flexible electronics and energy storage devices.
Advances in synthetic methodologies have further expanded the applications of Tert-butyl 6-bromohexanoate. Transition-metal-catalyzed reactions, such as olefin metathesis and hydrogenation, have enabled the efficient construction of complex carbon frameworks from this intermediate. These methods have been particularly useful in the total synthesis of natural products, where precise control over stereochemistry is crucial.
The pharmaceutical industry has also embraced Tert-butyl 6-bromohexanoate as a key intermediate in drug discovery programs. Its versatility allows for rapid screening and optimization of lead compounds across multiple therapeutic areas. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which play a critical role in cancer therapy. The ability to modify both the ester and bromine functionalities provides chemists with a robust platform for generating structurally diverse libraries.
In conclusion, Tert-butyl 6-bromohexanoate (CAS No. 65868-63-5) is a multifaceted compound with broad applications in synthetic chemistry, pharmaceuticals, and materials science. Its unique structural features enable participation in diverse chemical transformations, making it an indispensable tool for researchers aiming to develop novel bioactive molecules and advanced materials. As synthetic methodologies continue to evolve, the utility of this compound is expected to expand even further, driving innovation across multiple scientific disciplines.
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